Tert-butyl 4-cyclopentylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-cyclopentylpiperazine-1-carboxylate: is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperazine ring, and a cyclopentyl group attached to the fourth position of the piperazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyclopentylpiperazine-1-carboxylate typically involves the reaction of 4-cyclopentylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-cyclopentylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The tert-butyl and cyclopentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 4-cyclopentylpiperazine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyclopentylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 4-cyclohexylpiperazine-1-carboxylate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains an ethoxy-oxoethyl group instead of a cyclopentyl group.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Contains a hydrazino-oxoethyl group instead of a cyclopentyl group.
Uniqueness: Tert-butyl 4-cyclopentylpiperazine-1-carboxylate is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties to the molecule. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H26N2O2 |
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Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 4-cyclopentylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-8-15(9-11-16)12-6-4-5-7-12/h12H,4-11H2,1-3H3 |
InChI Key |
PQQBTWGMGBONEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCC2 |
Origin of Product |
United States |
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